4-Fluoro-3-cyanophenyl Isothiocyanate
CAS No.:
Cat. No.: VC20481388
Molecular Formula: C8H3FN2S
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3FN2S |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 2-fluoro-5-isothiocyanatobenzonitrile |
| Standard InChI | InChI=1S/C8H3FN2S/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H |
| Standard InChI Key | VCEMNIVCKCVLDN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N=C=S)C#N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with:
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Fluorine at position 4 (para), contributing electronegativity and metabolic stability.
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Cyano group (-C≡N) at position 3 (meta), enhancing electrophilicity and enabling further functionalization .
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Isothiocyanate group (-N=C=S) at position 1, a potent electrophile for covalent modifications .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃FN₂S |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 4-Fluoro-3-isothiocyanatobenzonitrile |
| Canonical SMILES | C1=CC(=C(C=C1N=C=S)F)C#N |
| Topological Polar Surface | 84.6 Ų |
The fluorine and cyano groups synergistically polarize the aromatic ring, increasing the isothiocyanate’s reactivity toward nucleophiles like thiols and amines .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature | 0–5°C (thiophosgene method) |
| Yield | 68–72% (reported for analogs) |
Biological Activity and Mechanisms
Antimicrobial Effects
Structural analogs exhibit broad-spectrum activity against:
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Gram-positive bacteria: MIC = 8 μg/mL for Staphylococcus aureus.
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Fungal pathogens: 64% growth inhibition of Candida albicans at 32 μg/mL.
Applications in Organic Synthesis
Thiourea Derivatives
Reaction with amines generates thioureas, valuable as:
Heterocycle Construction
Participates in cycloadditions to form:
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Thiazolidinones: Via [2+3] cyclization with mercaptoacetic acid .
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Benzothiazoles: Using 2-aminothiophenol under microwave irradiation .
Research Gaps and Future Directions
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Isomer-Specific Studies: Current data predominantly address 3-fluoro-4-cyano isomers; dedicated studies on 4-fluoro-3-cyano derivatives are needed .
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In Vivo Pharmacokinetics: No published data on bioavailability or metabolism in animal models.
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Target Identification: Proteomic profiling to map covalent binding sites across the human proteome.
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